

Pharmacokinetics and pharmacodynamics of CP 122721

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Compound of Interest

Compound Name: CP 122721 hydrochloride

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An in-depth technical guide on the pharmacokinetics and pharmacodynamics of CP 122,721, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

CP 122,721 is a second-generation, orally active, non-peptide antagonist of the tachykinin NK1 receptor.[1] It demonstrates high affinity and selectivity for the human NK1 receptor and has been investigated for its potential therapeutic effects in a variety of conditions, including depression, emesis, and inflammatory diseases.[2][3] As a non-competitive antagonist, CP 122,721 produces a robust and insurmountable blockade of the actions of Substance P (SP), the endogenous ligand for the NK1 receptor.[4] This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of CP 122,721, along with detailed experimental methodologies and visual representations of its mechanism of action.

Pharmacodynamics

CP 122,721 exerts its pharmacological effects by binding to and inhibiting the NK1 receptor, thereby preventing the downstream signaling initiated by Substance P. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, primarily couples to the Gαq protein, initiating a cascade of intracellular events.[3][5]

Receptor Binding and Affinity



CP 122,721 displays high affinity for the human NK1 receptor.

Parameter	Value	Assay System
pIC50	9.8	Human NK1 receptor expressed in IM-9 cells

Table 1: In Vitro Receptor Binding Affinity of CP 122,721[2][4]

Studies have shown that CP 122,721 acts as a non-competitive antagonist, as its presence leads to a reduction in the Bmax of radiolabeled Substance P binding without altering the affinity (Kd).[4]

In Vitro Functional Activity

The functional antagonism of CP 122,721 has been demonstrated in cellular assays.

Parameter	Value	Assay System
IC50	7 nM	SP-induced excitation of locus ceruleus cells in guinea pig brain slices

Table 2: In Vitro Functional Potency of CP 122,721[4]

In Vivo Efficacy

CP 122,721 has demonstrated potent and orally active antagonism of NK1 receptor-mediated effects in various animal models.



Model	Effect	Dose (ID50)	Species	Route of Administration
Capsaicin- induced plasma extravasation	Inhibition	0.01 mg/kg	Guinea pig	Oral
Sar9, Met (O2)11-SP- induced locomotor activity	Antagonism	0.2 mg/kg	Guinea pig	Oral
SP-induced hypotension	Antagonism	0.01-0.3 mg/kg	Dog	Oral
Cisplatin-induced vomiting	Attenuation	0.08 mg/kg	Ferret	Not Specified

Table 3: In Vivo Pharmacodynamic Activity of CP 122,721[4][6]

These in vivo studies indicate that CP 122,721 effectively crosses the blood-brain barrier and exerts central nervous system effects.[4] The compound has also shown potential anxiolytic and antidepressant-like properties.[2]

Pharmacokinetics

The pharmacokinetic profile of CP 122,721 has been characterized by rapid absorption and extensive metabolism following oral administration.

Absorption and Distribution

CP 122,721 is rapidly absorbed after oral administration in both rats and humans.[7][8] The ability of CP 122,721 to antagonize centrally-mediated effects in vivo suggests good penetration of the central nervous system.[4]

Metabolism

CP 122,721 undergoes extensive metabolism in rats, dogs, and humans, with only a small fraction of the parent drug being excreted unchanged.[7][9][10] The primary metabolic



pathways include O-demethylation, aromatic hydroxylation, and indirect glucuronidation.[7][8] [9][10] In humans, the metabolism is primarily mediated by cytochrome P450 enzymes, with CYP2D6 responsible for O-demethylation and CYP3A4 for N-dealkylation.[8] A major circulating metabolite identified in humans is 5-trifluoromethoxy salicylic acid (TFMSA).[8][9][10]

Significant inter-individual variability in the pharmacokinetics of CP 122,721 has been observed in humans, largely attributable to the genetic polymorphism of CYP2D6.[8]

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of CP 122,721 in different species.

Rat (Single Oral Dose)

Parameter	Male	Female
Tmax (h)	0.5	0.5
Cmax (ng/mL)	941	476
t1/2 (h)	3.1	2.2

Table 4: Pharmacokinetic Parameters of CP 122,721 in Rats[7][8]

Human (Single Oral Dose)

Parameter	Extensive Metabolizers (EM)	Poor Metabolizers (PM)
Tmax (h)	Not Specified	Not Specified
Cmax (ng/mL)	7.4	69.8
t1/2 (h)	6.7	45.0

Table 5: Pharmacokinetic Parameters of CP 122,721 in Humans (CYP2D6 Phenotypes)[8]

Excretion



In rats and dogs, the majority of the administered dose of CP 122,721 is excreted in the urine and feces as metabolites.[7][8][9][10] In bile duct-cannulated dogs, a significant portion of the dose is excreted in the bile.[9][10]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the characterization of CP 122,721.

In Vitro Receptor Binding Assay

- Objective: To determine the binding affinity of CP 122,721 for the human NK1 receptor.
- Cell Line: IM-9 cells, which endogenously express the human NK1 receptor.[4]
- Radioligand: [125I]BH-SP (radiolabeled Substance P).
- Procedure:
 - Prepare cell membranes from IM-9 cells.
 - Incubate the cell membranes with a fixed concentration of [125I]BH-SP and varying concentrations of CP 122,721.
 - After incubation, separate the bound and free radioligand by filtration.
 - Measure the radioactivity of the filters to determine the amount of bound radioligand.
 - Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.
 - Calculate the pIC50 value, which is the negative logarithm of the concentration of CP 122,721 that inhibits 50% of the specific binding of the radioligand.

In Vivo Capsaicin-Induced Plasma Extravasation in Guinea Pig

Objective: To assess the in vivo potency of CP 122,721 in blocking neurogenic inflammation.



- Animal Model: Guinea pigs.
- Procedure:
 - Administer CP 122,721 or vehicle orally.
 - After a predetermined time, anesthetize the animals and administer an intravenous dye (e.g., Evans Blue).
 - Induce plasma extravasation by exposing the animals to an aerosol of capsaicin.
 - Euthanize the animals and dissect the lungs.
 - Extract the dye from the lung tissue and quantify its concentration spectrophotometrically.
 - Calculate the ID50, the dose of CP 122,721 that causes a 50% inhibition of the capsaicininduced increase in plasma extravasation.

Metabolism Studies in Rats

- Objective: To characterize the metabolism and excretion of CP 122,721.
- Animal Model: Male and female rats.
- Test Article: [14C]CP-122,721 administered orally.[7][8]
- Procedure:
 - Administer a single oral dose of [14C]CP-122,721 to the rats.
 - House the animals in metabolism cages to allow for the separate collection of urine and feces over a specified period.
 - Collect blood samples at various time points post-dose.
 - Process plasma, urine, and fecal homogenates for analysis.
 - Determine the total radioactivity in each sample using liquid scintillation counting.



 Analyze the samples using techniques such as high-performance liquid chromatography (HPLC) with radiometric detection and mass spectrometry (MS) to identify and quantify the parent drug and its metabolites.

Visualizations Signaling Pathway of Substance P and Blockade by CP 122,721

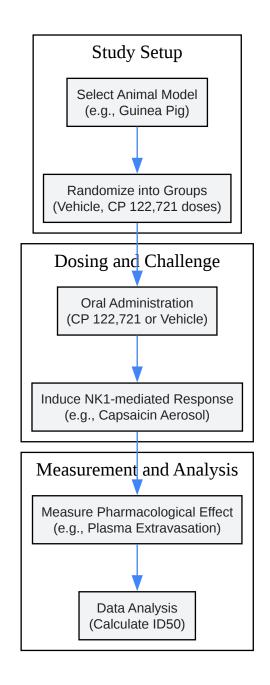


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Caption: Substance P/NK1 Receptor Signaling Pathway and its inhibition by CP 122,721.

Experimental Workflow for In Vivo Pharmacodynamic Study



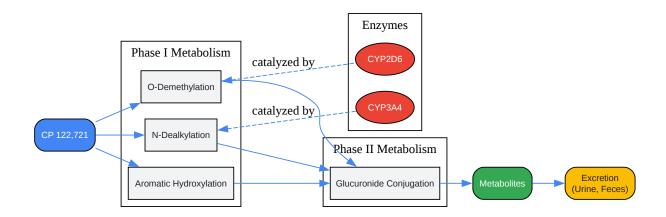


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Caption: General workflow for an in vivo pharmacodynamic study of CP 122,721.

Metabolic Pathway of CP 122,721 in Humans





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